![molecular formula C8H5ClN2OS B7550004 7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)

7-Chlorothieno[3,2-b]pyridine-2-carboxamide

Vue d'ensemble

Description

7-Chlorothieno[3,2-b]pyridine-2-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with a thiophene ring and a carboxamide group.

Mécanisme D'action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins. In antimicrobial activity, this compound has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Biochemical and Physiological Effects:

This compound has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which leads to the attenuation of inflammation. In antimicrobial activity, this compound has been shown to disrupt bacterial cell membranes, which leads to the inhibition of bacterial growth.

Avantages Et Limitations Des Expériences En Laboratoire

7-Chlorothieno[3,2-b]pyridine-2-carboxamide has several advantages as a research tool, including its high purity and good yields, its broad range of potential applications, and its relatively low cost. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for research on 7-Chlorothieno[3,2-b]pyridine-2-carboxamide, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action in more detail. In medicinal chemistry, this compound could be further developed as a potential anticancer or anti-inflammatory drug. In material science, this compound could be used as a building block for the synthesis of novel organic semiconductors with improved properties. In organic electronics, this compound could be further developed as a hole-transporting material in OLEDs with improved efficiency and stability. Overall, this compound has great potential as a research tool and a source of new discoveries in various fields.

Applications De Recherche Scientifique

7-Chlorothieno[3,2-b]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).

Propriétés

IUPAC Name |

7-chlorothieno[3,2-b]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-4-1-2-11-5-3-6(8(10)12)13-7(4)5/h1-3H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLYFSGHIBZPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(SC2=C1Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

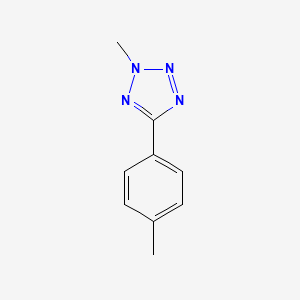

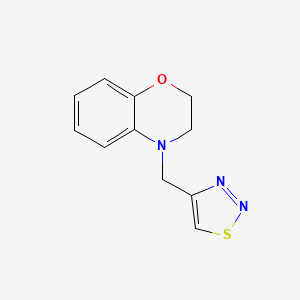

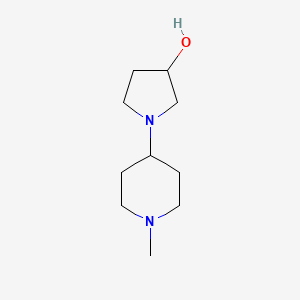

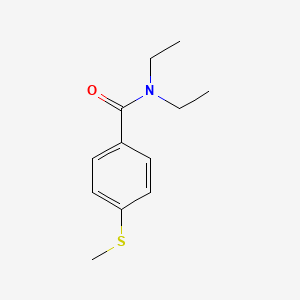

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)

![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)

![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B7549972.png)

![1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)